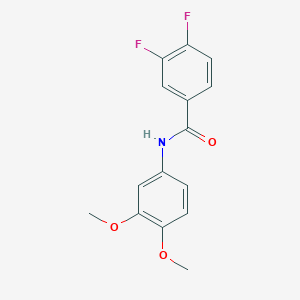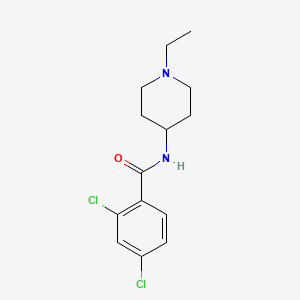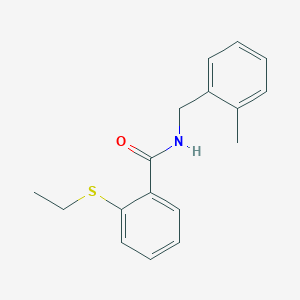![molecular formula C10H10N2O4S3 B4704615 N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4704615.png)
N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide is a selective inhibitor of the spleen tyrosine kinase (SYK). SYK is an intracellular tyrosine kinase that plays a critical role in B-cell receptor signaling. Inhibition of SYK by this compound leads to the suppression of B-cell receptor signaling and subsequent inhibition of cancer cell growth. This compound also inhibits other kinases, such as FLT3 and CSF1R, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been tested in animal models and has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has also been shown to have a low toxicity profile in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide in lab experiments include its selectivity for SYK and its ability to inhibit multiple kinases involved in cancer cell growth and survival. This compound has also been shown to have favorable pharmacokinetic properties, which makes it an attractive candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the development of N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide as a therapeutic agent. One direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more potent and selective inhibitors of SYK and other kinases involved in cancer cell growth and survival.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies as a therapeutic agent for the treatment of cancer. Its selectivity for SYK and its ability to inhibit multiple kinases involved in cancer cell growth and survival make it an attractive candidate for further development. However, further studies are needed to optimize its pharmacokinetic properties and to develop more potent and selective inhibitors of SYK and other kinases involved in cancer cell growth and survival.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been tested in a variety of cancer types, including lymphoma, leukemia, and solid tumors. It has also been tested in combination with other cancer therapies, such as chemotherapy and immunotherapy. The results of these studies suggest that this compound has potential as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
N-(4-sulfamoylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S3/c11-18(13,14)9-5-3-8(4-6-9)12-19(15,16)10-2-1-7-17-10/h1-7,12H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJZHWXWJNOPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704534.png)
![1-(3-bromophenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4704539.png)
![propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate](/img/structure/B4704543.png)
![[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4704549.png)
![3,6-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4704555.png)
![1-butyl-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4704564.png)


![N-(3-methoxypropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4704600.png)


![2-(4-bromophenyl)-5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4704610.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide](/img/structure/B4704633.png)
![2-{3-[(4-chlorophenyl)thio]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4704641.png)